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molecular formula C8H17N B1386025 N-(cyclopentylmethyl)ethanamine CAS No. 4492-37-9

N-(cyclopentylmethyl)ethanamine

Cat. No. B1386025
M. Wt: 127.23 g/mol
InChI Key: NWIOJXJADHKWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08604055B2

Procedure details

To a suspension of (3-{[(3,5-bis-trifluoromethyl-benzyl)-(1H-tetrazol-5-yl)-amino]-methyl}-quinolin-2-yl)-cyclopentylmethyl-ethyl-amine (0.133 g, 0.230 mmol in water (4 mL) was added sodium hydroxide (0.009 g, 0.230 mmol), and this mixture was stirred for 15 min at RT, followed by the addition of dichloromethane (4 mL). To this reaction mixture was added dimethyl sulfate (0.030 g, 0.241 mmol), followed by the addition of tetrabutylammonium bromide (0.003 g, 0.011 mmol). This mixture was stirred for 24 h. The organic layer was separated from aqueous layer, the aqueous layer was extracted with DCM (3×10 mL), the combined organic layer was washed with brine and dried over sodium sulfate, and concentrated under vacuum to afford the crude residue. This residue was purified by column chromatography over 100-200 mesh silica gel using 8% ethyl acetate and petroleum ether to afford (3-{[3,5-bis-trifluoromethyl-benzyl)-(2-methyl-2H-tetrazole-5-yl)-amino]-methyl-}-quinoline-2-yl)-cyclopentylmethyl-ethyl amine (0.030 g, yield: 22%).
Name
(3-{[(3,5-bis-trifluoromethyl-benzyl)-(1H-tetrazol-5-yl)-amino]-methyl}-quinolin-2-yl)-cyclopentylmethyl-ethyl-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.009 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
0.03 g
Type
reactant
Reaction Step Four
Quantity
0.003 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
FC(F)(F)C1C=C(C=C(C(F)(F)F)C=1)CN(C[C:14]1[C:15]([N:24]([CH2:27][CH:28]2[CH2:32][CH2:31][CH2:30][CH2:29]2)CC)=NC2C(C=1)=CC=CC=2)C1NN=NN=1.[OH-].[Na+].ClCCl.S(OC)(OC)(=O)=O>O.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH:28]1([CH2:27][NH:24][CH2:15][CH3:14])[CH2:32][CH2:31][CH2:30][CH2:29]1 |f:1.2,6.7|

Inputs

Step One
Name
(3-{[(3,5-bis-trifluoromethyl-benzyl)-(1H-tetrazol-5-yl)-amino]-methyl}-quinolin-2-yl)-cyclopentylmethyl-ethyl-amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(CN(C2=NN=NN2)CC=2C(=NC3=CC=CC=C3C2)N(CC)CC2CCCC2)C=C(C1)C(F)(F)F)(F)F
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.009 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
ClCCl
Step Four
Name
Quantity
0.03 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Five
Name
Quantity
0.003 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
this mixture was stirred for 15 min at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This mixture was stirred for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated from aqueous layer
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with DCM (3×10 mL)
WASH
Type
WASH
Details
the combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to afford the crude residue
CUSTOM
Type
CUSTOM
Details
This residue was purified by column chromatography over 100-200 mesh silica gel using 8% ethyl acetate and petroleum ether

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(CCCC1)CNCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.03 g
YIELD: PERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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